N-Cyclopropyltryptamine hydrochloride
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Overview
Description
N-Cyclopropyltryptamine hydrochloride is a synthetic compound belonging to the tryptamine class Tryptamines are a group of monoamine alkaloids that share a common structure, which includes an indole ring joined to an amino group via an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyltryptamine hydrochloride typically involves the cyclopropylation of tryptamine. One common method includes the reaction of tryptamine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyltryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated tryptamine derivatives.
Scientific Research Applications
N-Cyclopropyltryptamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclopropyltryptamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of various signaling pathways. The compound’s effects are mediated through the activation or inhibition of these receptors, influencing mood, perception, and cognition .
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-hydroxytryptamine): A naturally occurring neurotransmitter with a similar indole structure.
N-Methyltryptamine: A synthetic tryptamine with a methyl group instead of a cyclopropyl group.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness
N-Cyclopropyltryptamine hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s binding affinity to receptors and its overall pharmacological profile .
Properties
CAS No. |
55330-17-1 |
---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
cyclopropyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-4-13-12(3-1)10(9-15-13)7-8-14-11-5-6-11;/h1-4,9,11,14-15H,5-8H2;1H |
InChI Key |
MWAVHVQESOAULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
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